

An In-depth Technical Guide to 2-Methyl-6-nitrobenzonitrile

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

Compound Name: 2-Methyl-6-nitrobenzonitrile

Cat. No.: B157223

[Get Quote](#)

Abstract: This technical guide provides a comprehensive overview of **2-Methyl-6-nitrobenzonitrile** (CAS No. 1885-76-3), a pivotal intermediate in organic synthesis. The document delineates its fundamental physicochemical and spectroscopic properties, explores its synthesis via the Sandmeyer reaction, and details its versatile applications in the development of pharmaceuticals, specialty chemicals, and advanced materials. Detailed experimental protocols, safety and handling guidelines, and mechanistic insights are provided to equip researchers, scientists, and drug development professionals with the technical knowledge required for its effective utilization.

Introduction to 2-Methyl-6-nitrobenzonitrile

2-Methyl-6-nitrobenzonitrile, also known as 6-nitro-*o*-tolunitrile, is an aromatic organic compound featuring a benzene ring substituted with a methyl group, a nitro group, and a nitrile group at positions 2, 6, and 1, respectively. This specific arrangement of electron-withdrawing (nitro, nitrile) and electron-donating (methyl) groups imparts a unique chemical reactivity profile, making it a highly valuable and versatile building block in synthetic chemistry.

Its primary importance lies in its role as a precursor for a wide array of more complex molecules. The nitrile moiety can be hydrolyzed to a carboxylic acid or reduced to an amine, while the nitro group is readily reduced to an amino group. These transformations open pathways to a diverse range of heterocyclic compounds and substituted anilines, which are common scaffolds in medicinal chemistry and materials science. This guide will serve as a

technical resource, bridging the gap between the compound's fundamental properties and its practical, high-value applications.

Physicochemical and Spectroscopic Properties

The physical and chemical properties of **2-Methyl-6-nitrobenzonitrile** are foundational to its handling, storage, and application in synthesis.

Physical and Chemical Data

A summary of the key quantitative data for **2-Methyl-6-nitrobenzonitrile** is presented in the table below for easy reference.

Property	Value	Source(s)
Molecular Formula	C ₈ H ₆ N ₂ O ₂	[1]
Molecular Weight	162.15 g/mol	[1]
CAS Number	1885-76-3	[1]
Appearance	Light orange to yellow powder/crystal	[2]
Melting Point	108-110 °C	[1]
Synonyms	6-Nitro-o-tolunitrile	
InChI Key	BOTPDHNZLRJZOO- UHFFFAOYSA-N	

Spectroscopic Profile

Spectroscopic analysis is critical for confirming the identity and purity of **2-Methyl-6-nitrobenzonitrile**. While raw spectra should be run for each batch, the expected characteristics are as follows:

- **¹H NMR** (Proton Nuclear Magnetic Resonance): The proton NMR spectrum is expected to show three signals in the aromatic region (typically δ 7.5-8.2 ppm) corresponding to the three protons on the benzene ring, and one signal in the aliphatic region (typically δ 2.5-2.7 ppm)

for the three protons of the methyl group. The splitting patterns of the aromatic protons will be complex due to their ortho and meta couplings.

- ^{13}C NMR (Carbon-13 Nuclear Magnetic Resonance): The ^{13}C NMR spectrum should display eight distinct signals.^[2] This includes the nitrile carbon (δ ~115-120 ppm), six aromatic carbons (four substituted, two unsubstituted, δ ~120-155 ppm), and the methyl carbon (δ ~20 ppm).
- IR (Infrared) Spectroscopy: The IR spectrum provides key information about the functional groups.^[3] Expect to see strong, characteristic absorption bands for:
 - C≡N (nitrile) stretching around 2220-2240 cm^{-1} .
 - Asymmetric and symmetric N-O (nitro) stretching around 1520-1560 cm^{-1} and 1345-1385 cm^{-1} , respectively.
 - C-H stretching (aromatic and aliphatic) around 2850-3100 cm^{-1} .
- MS (Mass Spectrometry): The mass spectrum will show a molecular ion peak (M^+) at $\text{m/z} = 162.15$, corresponding to the molecular weight of the compound.

Synthesis and Reaction Mechanism

The most logical and industrially relevant synthetic route to **2-Methyl-6-nitrobenzonitrile** is from its corresponding aniline, 2-methyl-6-nitroaniline. This transformation is a classic example of the Sandmeyer reaction, a cornerstone of aromatic chemistry for converting primary arylamines into aryl halides or pseudohalides.^{[4][5]}

The Sandmeyer Reaction Pathway

The synthesis involves two critical steps:

- **Diazotization:** The primary amine (2-methyl-6-nitroaniline) is treated with nitrous acid (generated *in situ* from sodium nitrite and a strong acid like HCl) at low temperatures (0-5 °C) to form a diazonium salt. The low temperature is crucial to prevent the unstable diazonium salt from decomposing.

- Cyanation: The resulting diazonium salt solution is then added to a solution of a copper(I) cyanide catalyst. The copper catalyst facilitates the displacement of the diazonium group (N_2) with a cyanide group (-CN), yielding the final product.

The causality for this choice of pathway is clear: it is a high-yielding, well-established, and reliable method for introducing a nitrile group onto an aromatic ring in a specific position dictated by the starting amine.[4]

[Click to download full resolution via product page](#)

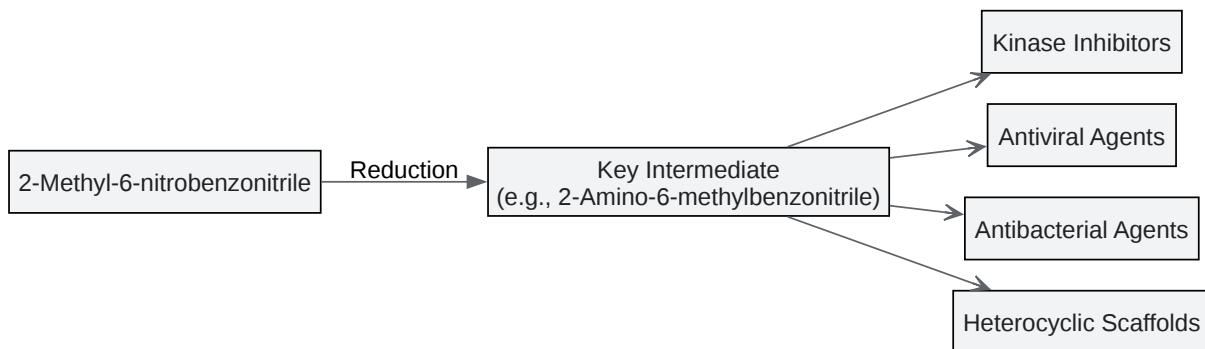
Caption: Synthetic pathway for **2-Methyl-6-nitrobenzonitrile**.

Applications in Chemical Synthesis and Drug Discovery

The utility of **2-Methyl-6-nitrobenzonitrile** stems from the reactivity of its nitro and nitrile functional groups, making it a strategic starting material in several fields.

Intermediate for Heterocyclic Synthesis

A primary application is in the synthesis of complex nitrogen-containing heterocycles, which are prevalent in pharmaceuticals. The nitro group can be selectively reduced to an amine, which can then participate in cyclization reactions. For instance, it has been used as a starting reagent in the synthesis of:


- 5-arylthiomethyl-2,4-diaminoquinazolines.[1]
- 8-amino-2-methyl-3,4-dihydroisoquinolin-1-one.[1]

In these syntheses, the original nitrile and the newly formed amino group (from nitro reduction) serve as key handles for constructing the final heterocyclic rings.

Scaffold in Drug Discovery

The benzonitrile structural motif is a recognized "pharmacophore" in medicinal chemistry. The nitrile group is metabolically stable and can act as a hydrogen bond acceptor or a bioisostere for other functional groups. Derivatives of benzonitrile have shown significant potential as:

- Kinase Inhibitors: The amino-benzonitrile core (derived from reduction of the nitro group) is a common scaffold for inhibitors that target the ATP-binding site of kinases, which are often dysregulated in cancer.
- Antiviral and Antimicrobial Agents: The unique electronic properties of the substituted ring can be tuned to achieve potent inhibition of viral or bacterial targets.

[Click to download full resolution via product page](#)

Caption: Role as a versatile scaffold in drug discovery.

Precursor in Materials Science

Beyond pharmaceuticals, **2-Methyl-6-nitrobenzonitrile** serves as an intermediate in the specialty chemicals sector. Its derivatives are used to enhance material performance in industries such as:

- Polymers and Coatings: It can be incorporated as a precursor to modifiers that impart improved thermal stability, durability, or flame retardancy to plastics and coatings.

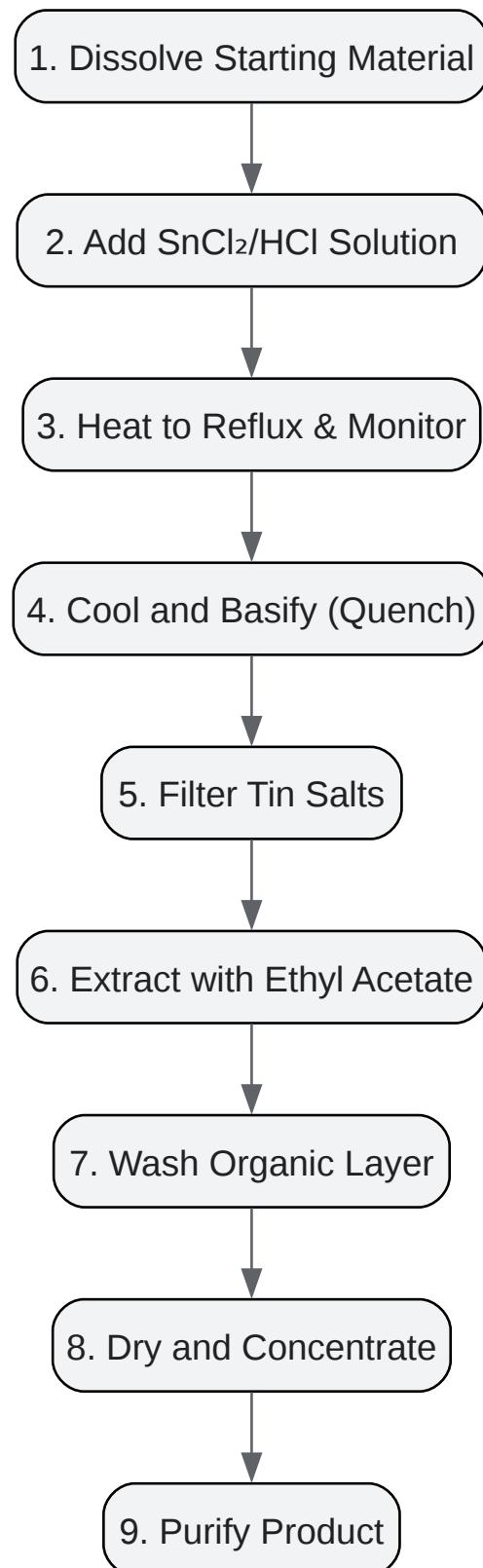
- Electronics: High-purity grades are utilized in the synthesis of specialty chemicals for the production of semiconductors and other electronic components.

Experimental Protocols

To ensure trustworthiness and reproducibility, the following protocol details a common and critical transformation of **2-Methyl-6-nitrobenzonitrile**: the selective reduction of the nitro group to an amine. This transformation is often the first step in leveraging this intermediate for further synthesis.

Protocol: Synthesis of 2-Amino-6-methylbenzonitrile

Objective: To selectively reduce the nitro group of **2-Methyl-6-nitrobenzonitrile** to an amino group using tin(II) chloride.


Causality: Tin(II) chloride (SnCl_2) in the presence of concentrated HCl is a classic and highly effective chemoselective reducing agent for aromatic nitro groups. It operates under conditions that typically leave the nitrile group intact, making it ideal for this specific transformation.

Materials:

- 2-Methyl-6-nitrobenzonitrile** (1.0 eq)
- Tin(II) chloride dihydrate ($\text{SnCl}_2 \cdot 2\text{H}_2\text{O}$) (3.0-4.0 eq)
- Concentrated Hydrochloric Acid (HCl)
- Ethyl Acetate (EtOAc)
- Saturated Sodium Bicarbonate Solution (NaHCO_3)
- Saturated Sodium Chloride Solution (Brine)
- Anhydrous Magnesium Sulfate (MgSO_4)
- Round-bottom flask, condenser, magnetic stirrer, separatory funnel, rotary evaporator

Procedure:

- Reaction Setup: To a round-bottom flask equipped with a magnetic stir bar and condenser, add **2-Methyl-6-nitrobenzonitrile** (1.0 eq) and ethanol or ethyl acetate as the solvent.
- Reagent Addition: In a separate flask, dissolve tin(II) chloride dihydrate (3.5 eq) in concentrated HCl. Self-Validation: The solution should be clear; if cloudy, add more HCl.
- Reduction: Add the SnCl_2/HCl solution dropwise to the stirring solution of the starting material at room temperature. An exotherm may be observed. After the addition is complete, heat the reaction mixture to reflux (typically 60-80 °C) and monitor by TLC until the starting material is consumed (usually 2-4 hours).
- Workup - Quenching: Cool the reaction mixture to 0 °C in an ice bath. Slowly and carefully basify the mixture by adding saturated NaHCO_3 solution until the pH is ~8-9. Trustworthiness Check: Vigorous gas evolution (CO_2) will occur. Add slowly to control foaming. The formation of a thick white precipitate (tin hydroxides) is expected.
- Workup - Extraction: Filter the mixture through a pad of celite to remove the tin salts, washing the filter cake with ethyl acetate. Transfer the filtrate to a separatory funnel and extract three times with ethyl acetate.
- Workup - Washing: Combine the organic layers and wash sequentially with water and then saturated brine. This step removes residual inorganic salts and water.
- Drying and Concentration: Dry the organic layer over anhydrous MgSO_4 , filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
- Purification: The resulting crude product, 2-Amino-6-methylbenzonitrile, can be purified by column chromatography on silica gel or by recrystallization to yield the final product.

[Click to download full resolution via product page](#)

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

Sources

- 1. 2-METHYL-6-NITROBENZONITRILE | 1885-76-3 [chemicalbook.com]
- 2. 2-METHYL-6-NITROBENZONITRILE(1885-76-3) 13C NMR [m.chemicalbook.com]
- 3. faculty.uobasrah.edu.iq [faculty.uobasrah.edu.iq]
- 4. Recent trends in the chemistry of Sandmeyer reaction: a review - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- To cite this document: BenchChem. [An In-depth Technical Guide to 2-Methyl-6-nitrobenzonitrile]. BenchChem, [2026]. [Online PDF]. Available at: [https://www.benchchem.com/product/b157223#2-methyl-6-nitrobenzonitrile-molecular-weight-and-formula]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com